Methyl 4-bromo-3-hydroxy-5-methylbenzoate
Overview
Description
“Methyl 4-bromo-3-hydroxy-5-methylbenzoate” is an aromatic ester . It has a linear formula of BrC6H3(CH3)CO2CH3 . It is used in the preparation of various compounds such as 4-bromo-3-vinylbenzoic acid, 4-bromo-3-(methylphenyl)methanol, and methyl (E)-4-bromo-3-[(phenylmethoxyimino)methyl]benzoate . It may also be used as a starting material in the total synthesis of (-)-martinellic acid .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H9BrO2 . The InChI Key is GTZTYNPAPQKIIR-UHFFFAOYSA-N . The SMILES string representation is COC(=O)C1=CC=C(Br)C©=C1 .Physical and Chemical Properties Analysis
“this compound” is a fused solid with a melting point range of 36.0-45.0°C . It appears white in color . The assay (GC) is ≥96.0% .Safety and Hazards
“Methyl 4-bromo-3-hydroxy-5-methylbenzoate” is classified under GHS07 . The hazard statements include H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338, suggesting measures to prevent exposure and actions to take if exposure occurs . It is classified as a combustible liquid under storage class code 10 .
Properties
IUPAC Name |
methyl 4-bromo-3-hydroxy-5-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-5-3-6(9(12)13-2)4-7(11)8(5)10/h3-4,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRXGPLCJATDDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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